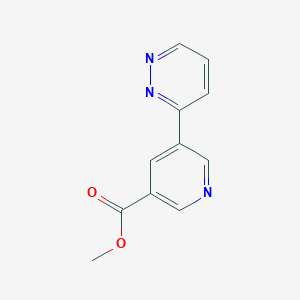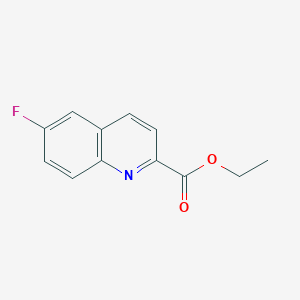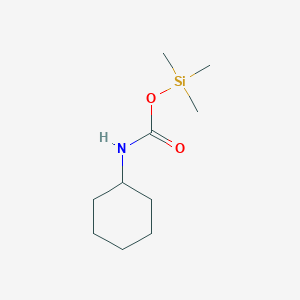
Trimethylsilyl cyclohexylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsilyl cyclohexylcarbamate is an organosilicon compound characterized by the presence of a trimethylsilyl group and a cyclohexylcarbamate moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylsilyl cyclohexylcarbamate can be synthesized through the reaction of cyclohexyl isocyanate with trimethylsilyl alcohol under mild conditions. The reaction typically involves the use of a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction is carried out at room temperature and yields the desired product with high efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl cyclohexylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various carbamate and amine derivatives, which can be further utilized in different chemical applications.
Scientific Research Applications
Trimethylsilyl cyclohexylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of functional groups.
Biology: The compound can be used in the modification of biomolecules for analytical purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trimethylsilyl cyclohexylcarbamate involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on molecules during chemical reactions. This allows for selective reactions to occur without interference from other functional groups.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: Used as a silylating agent in organic synthesis.
Trimethylsilyl cyanide:
Trimethylsilyl trifluoromethanesulfonate: Employed in the activation of nucleophiles for substitution reactions.
Uniqueness
Trimethylsilyl cyclohexylcarbamate is unique due to its combination of a trimethylsilyl group and a cyclohexylcarbamate moiety, which imparts distinct reactivity and stability compared to other trimethylsilyl compounds. This makes it particularly useful in applications requiring selective protection and deprotection of functional groups.
Properties
CAS No. |
30593-25-0 |
|---|---|
Molecular Formula |
C10H21NO2Si |
Molecular Weight |
215.36 g/mol |
IUPAC Name |
trimethylsilyl N-cyclohexylcarbamate |
InChI |
InChI=1S/C10H21NO2Si/c1-14(2,3)13-10(12)11-9-7-5-4-6-8-9/h9H,4-8H2,1-3H3,(H,11,12) |
InChI Key |
GHLWPMXJVBXAGW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(=O)NC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



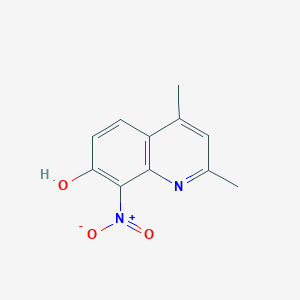
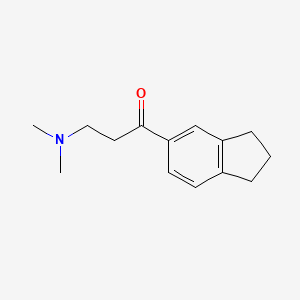

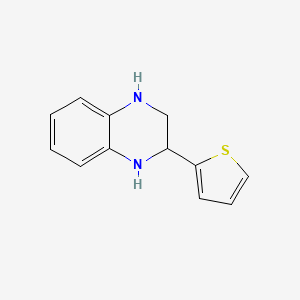

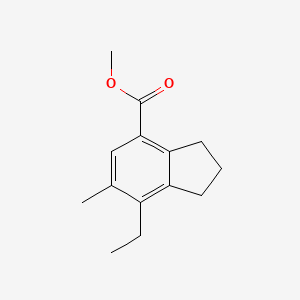


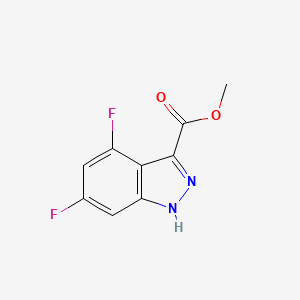

![7'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline]](/img/structure/B11889308.png)
